molecular formula C18H20N2O3 B2702408 2-(5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-methylphenol CAS No. 879923-13-4

2-(5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-methylphenol

Cat. No. B2702408
CAS RN: 879923-13-4
M. Wt: 312.369
InChI Key: QVZIMKQMRDQGLE-UHFFFAOYSA-N
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Description

The compound “2-(5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-methylphenol” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The molecule also contains a dimethoxyphenyl group, which is a phenyl group with two methoxy groups attached, and a methylphenol group, which is a phenol group with a methyl group attached .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its molecular structure and the conditions under which the reactions take place. The pyrazole ring, dimethoxyphenyl group, and methylphenol group could all potentially participate in reactions. For example, the compound could potentially be involved in a palladium-catalyzed Heck reaction .

Scientific Research Applications

Tautomerism and Structural Analysis

The compound 2-(5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-methylphenol, as part of the broader family of NH-pyrazoles, exhibits interesting tautomeric behaviors. Specifically, compounds with a phenol residue demonstrate unique tautomerism, stabilized by complex hydrogen bonding patterns, as observed in crystallography and supported by NMR spectroscopy. These behaviors are crucial for understanding molecular interactions and designing functional materials (Cornago et al., 2009).

Photophysical and Chemosensory Properties

Another significant application involves the synthesis and investigation of novel pyrazoline derivatives, such as the title compound, for their photophysical properties and potential as fluorescent chemosensors. These compounds demonstrate positive solvatochromism and micellization behavior, useful for detecting critical micelle concentrations of surfactants. Specifically, their ability to act as on-off fluorescent chemosensors for metal ions, like Fe3+, showcases their potential in environmental monitoring and bioimaging (Salman A. Khan, 2020).

Bioactivity Exploration

The title compound's structural analogs have been synthesized and evaluated for their bioactivity. Studies show that some derivatives exhibit promising anti-inflammatory, antioxidant, and antimicrobial activities. These findings are pivotal for the development of new therapeutic agents, highlighting the compound's role in drug discovery and medicinal chemistry research (Bandgar et al., 2009).

Spectroscopic and Crystallographic Insights

Research into the structural characterization of related pyrazole derivatives, using spectroscopic and crystallographic techniques, contributes to the understanding of molecular architecture. Such studies are fundamental for the rational design of molecules with desired physical, chemical, or biological properties (Hayvalı et al., 2010).

Anticancer and Antimicrobial Potentials

The synthesis and molecular docking studies of pyrazoline-based compounds, incorporating the structural motif of the title compound, have identified candidates with significant anticancer and antimicrobial activities. These findings underscore the potential of such compounds in addressing global health challenges related to cancer and infectious diseases (Katariya et al., 2021).

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s handled and used. For example, if the compound is a solid, it could pose a dust hazard. If it’s a liquid, it could pose a spill hazard. The compound could also potentially be harmful if ingested, inhaled, or comes into contact with the skin or eyes .

Future Directions

The future directions for research on this compound would depend on its potential applications. If it has promising biological activity, for example, it could be further studied as a potential drug. Alternatively, if it has interesting chemical properties, it could be studied for potential uses in materials science or other areas of chemistry .

properties

IUPAC Name

2-[5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-methylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c1-11-4-7-17(21)14(8-11)16-10-15(19-20-16)13-6-5-12(22-2)9-18(13)23-3/h4-9,15,19,21H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVZIMKQMRDQGLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)C2=NNC(C2)C3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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